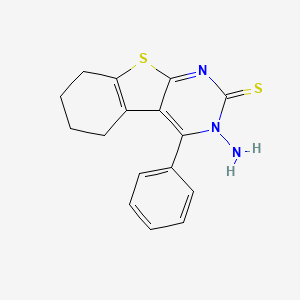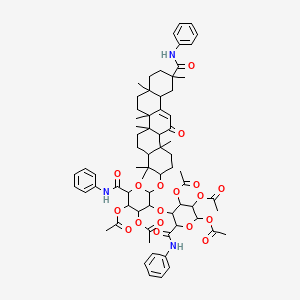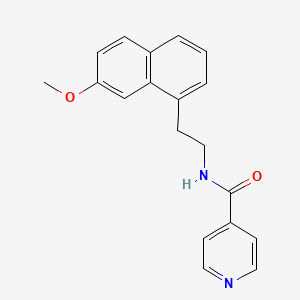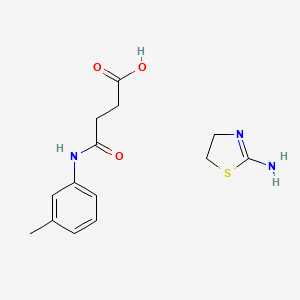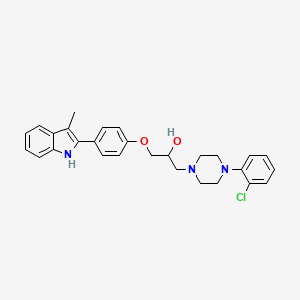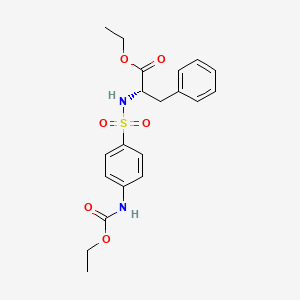
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-3-phenyl-L-alanyl-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-3-phenyl-L-alanyl-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) is a complex organic compound with potential applications in various scientific fields. This compound features a combination of azo, sulfonyl, and peptide groups, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-3-phenyl-L-alanyl-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) involves multiple steps, including the formation of the azo group, sulfonylation, and peptide coupling. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of side reactions and contamination.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can also be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azo group can yield nitroso compounds, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its peptide component makes it suitable for investigating peptide-based drug delivery systems.
Medicine
In medicine, this compound has potential applications in drug development, particularly in designing targeted therapies. Its ability to undergo specific chemical reactions makes it a promising candidate for creating prodrugs and other therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its azo group is particularly useful for creating vibrant colors and stable pigments.
Mechanism of Action
The mechanism of action of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-3-phenyl-L-alanyl-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) involves interactions with specific molecular targets. The azo group can interact with enzymes and proteins, leading to changes in their activity. The sulfonyl and peptide groups can also participate in various biochemical pathways, affecting cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(1-phenyl-ethyl)-phenol
- 4-Bromo-2-(4-ethyl-phenylimino)-methyl-phenol
- 4-[1-(4-nitro-phenyl)-hydrazono]-ethyl-phenol
Uniqueness
Compared to similar compounds, 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-3-phenyl-L-alanyl-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) stands out due to its complex structure and multifunctional groups. This uniqueness allows it to participate in a wider range of chemical reactions and makes it more versatile for various applications.
Properties
CAS No. |
76408-65-6 |
|---|---|
Molecular Formula |
C39H46F3N7O11S2 |
Molecular Weight |
910.0 g/mol |
IUPAC Name |
(2,2,2-trifluoroacetyl) (2R)-3-(acetamidomethylsulfanyl)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-[(4-phenyldiazenylphenyl)methylsulfonyl]pentanoyl]amino]propaneperoxoate |
InChI |
InChI=1S/C39H46F3N7O11S2/c1-24(50)33(47-34(52)30(43)20-26-10-5-3-6-11-26)36(54)45-31(35(53)46-32(21-61-23-44-25(2)51)37(55)59-60-38(56)39(40,41)42)14-9-19-62(57,58)22-27-15-17-29(18-16-27)49-48-28-12-7-4-8-13-28/h3-8,10-13,15-18,24,30-33,50H,9,14,19-23,43H2,1-2H3,(H,44,51)(H,45,54)(H,46,53)(H,47,52)/t24-,30+,31+,32+,33+/m1/s1 |
InChI Key |
LOBUYIZBFIVWTN-LPZFPSSDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)N[C@@H](CSCNC(=O)C)C(=O)OOC(=O)C(F)(F)F)NC(=O)[C@H](CC3=CC=CC=C3)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)NC(CSCNC(=O)C)C(=O)OOC(=O)C(F)(F)F)NC(=O)C(CC3=CC=CC=C3)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



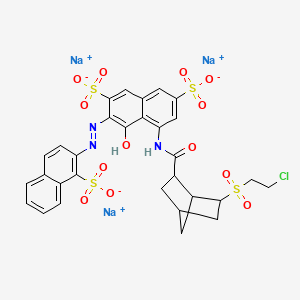

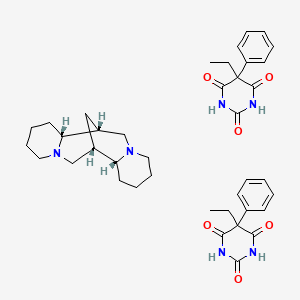
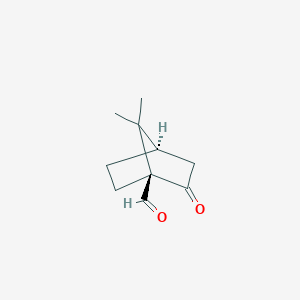


![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-3-methyl-2-[[methyl-[(2-methyloxazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12745044.png)
